molecular formula C8H14N6OS B2850769 N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide CAS No. 339009-42-6

N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide

Cat. No.: B2850769
CAS No.: 339009-42-6
M. Wt: 242.3
InChI Key: LCRKKYLSSDHZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H14N6OS and its molecular weight is 242.3. The purity is usually 95%.
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Biological Activity

N-methyl-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-1-hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃N₅OS
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring, which is significant for its biological activity.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer properties. For instance, derivatives of triazole have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In a study involving triazolethione derivatives, compounds similar to our target compound demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HCT-116) with IC₅₀ values ranging from 6.2 μM to 43.4 μM .

CompoundCell LineIC₅₀ (μM)
Triazolethione AMCF-727.3
Triazolethione BHCT-1166.2

Antioxidant Activity

The antioxidant potential of triazole derivatives has been widely documented. Compounds with a similar structure to this compound have shown significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored in various studies. For example, certain hydrazinecarbothioamides were tested against pathogenic bacteria and showed promising results in inhibiting bacterial growth . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

The biological activities associated with this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors, particularly in metabolic pathways that are crucial for cancer cell survival.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Scavenging Free Radicals : The presence of sulfur and nitrogen atoms in the structure allows for effective interaction with free radicals, thus providing antioxidant benefits.

Case Studies

A notable case study involved the synthesis and evaluation of various hydrazinecarbothioamide derivatives for their anticancer properties. Among these derivatives, some exhibited selective cytotoxicity against breast and colon cancer cell lines while showing minimal toxicity to normal cells . This selective action underscores the potential therapeutic applications of compounds like this compound.

Properties

IUPAC Name

1-methyl-3-[[2-methyl-2-(1,2,4-triazol-1-yl)propanoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N6OS/c1-8(2,14-5-10-4-11-14)6(15)12-13-7(16)9-3/h4-5H,1-3H3,(H,12,15)(H2,9,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRKKYLSSDHZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NNC(=S)NC)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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